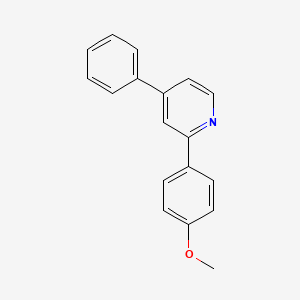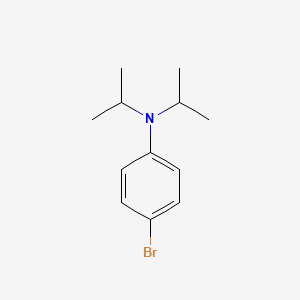
4-bromo-N,N-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by isopropyl groups, and a bromine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process begins by dissolving 2,6-diisopropylaniline in a solvent such as acetic acid. Bromine is then added dropwise to the solution at a controlled temperature, usually around 0°C to 5°C. The reaction mixture is stirred for several hours to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in a reactor where 2,6-diisopropylaniline is mixed with acetic acid and bromine. The mixture is cooled, and the bromine is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding aniline derivative.
Scientific Research Applications
4-Bromo-N,N-diisopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diisopropylaniline involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of isopropyl groups.
2,6-Diisopropylaniline: Lacks the bromine atom but has similar steric properties.
4-Bromoaniline: Contains the bromine atom but lacks the isopropyl groups
Uniqueness: 4-Bromo-N,N-diisopropylaniline is unique due to the presence of both the bromine atom and the bulky isopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-bromo-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H18BrN/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3 |
InChI Key |
NPVLQEUYZUMESG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
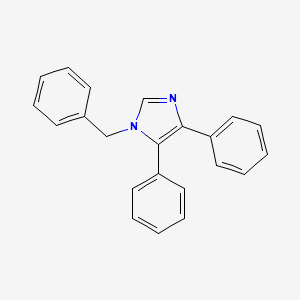
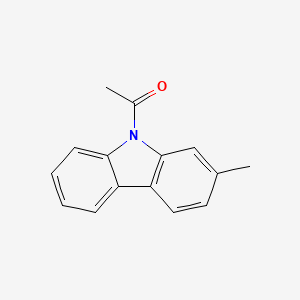
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
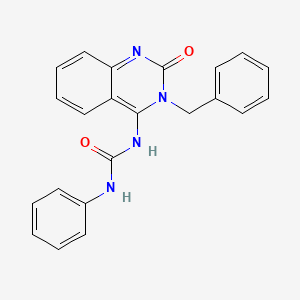

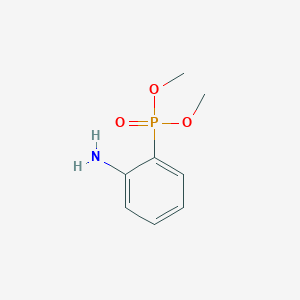
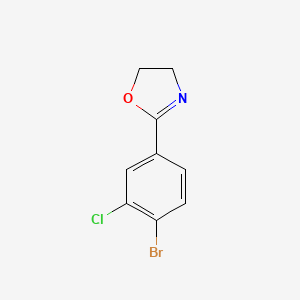
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)

![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
